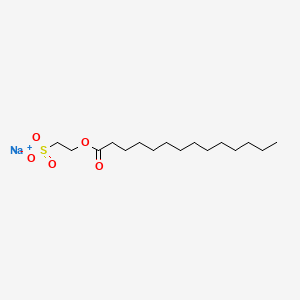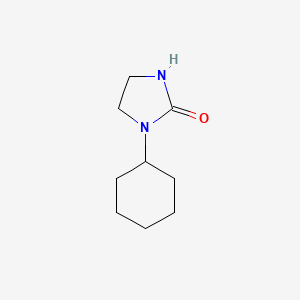
1-Cyclohexylimidazolidin-2-one
Descripción general
Descripción
1-Cyclohexylimidazolidin-2-one, also known as CHIO, is a cyclic urea compound. It has a distinctive molecular structure that includes a six-membered ring containing imidazole and urea groups. The CAS number for this compound is 37732-88-0 .
Synthesis Analysis
The synthesis of this compound has been the subject of extensive research . One common approach to imidazolidin-2-one derivatives is the direct incorporation of the carbonyl group into 1,2-diamines . Other methods include the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridineAplicaciones Científicas De Investigación
Biosynthesis and Natural Product Synthesis
1-Cyclohexylimidazolidin-2-one plays a role in the biosynthesis of natural products. A study by Yin et al. (2014) on Streptomyces species revealed that cycloheximide and actiphenol production is governed by a biosynthetic machinery featuring an acyltransferase-less type I polyketide synthase, where this compound may proceed as a key intermediate in the biosynthesis of these compounds (Yin et al., 2014).
Drug Discovery and Medicinal Chemistry
This compound derivatives have significant potential in drug discovery and medicinal chemistry. For instance, Chen et al. (2009) synthesized thiazolidin-4-ones as HIV-1 reverse transcriptase inhibitors, using dicyclohexylcarbonimide (DCC) as a promoter (Chen et al., 2009). Additionally, Smolobochkin et al. (2020) reported a regioselective acid-catalyzed synthesis of 4-(het)arylimidazolidinones, showcasing the utility of this compound in creating biologically active scaffolds (Smolobochkin et al., 2020).
Peptidomimetics
Dai et al. (2020) explored the use of N-Aminoimidazolidin-2-one-containing peptides for creating peptidomimetics. This research demonstrated the enhancement of peptidase stability and increased biological activity, suggesting the potential of this compound in the development of novel peptidomimetics (Dai et al., 2020).
Anticancer Research
In anticancer research, compounds related to this compound have been investigated for their therapeutic potential. For example, Stepanenko et al. (2011) studied conjugation of organoruthenium complexes with inhibitors containing the imidazolidinone structure, enhancing cytotoxicity in cancer cells (Stepanenko et al., 2011).
Translation Elongation Inhibition
Koga et al. (2021) discovered C13-amino derivatives of cycloheximide that inhibit translation elongation, providing insights into protein synthesis and potential applications in studying ribosome function (Koga et al., 2021).
HIV-1 Reverse Transcriptase Inhibitors
The synthesis of 2,3-diaryl-1,3-thiazolidin-4-one derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors is another key application. Tian et al. (2012) reviewed developments in this area, highlighting the effectiveness of these derivatives in inhibiting HIV-1 replication (Tian et al., 2012).
Propiedades
IUPAC Name |
1-cyclohexylimidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h8H,1-7H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENLMWXLKSKNEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306293 | |
| Record name | 1-Cyclohexyl-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37732-88-0 | |
| Record name | 1-Cyclohexyl-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37732-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexyl-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

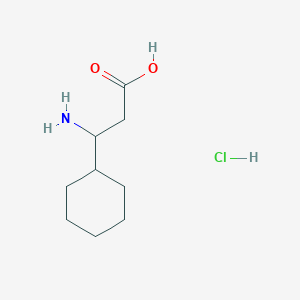
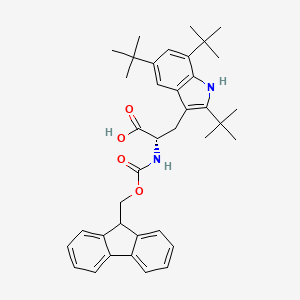

![N,N-Dibutyl-N-[2-(naphthalen-2-yl)-2-oxoethyl]butan-1-aminium bromide](/img/structure/B3263587.png)
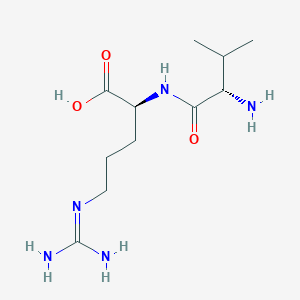

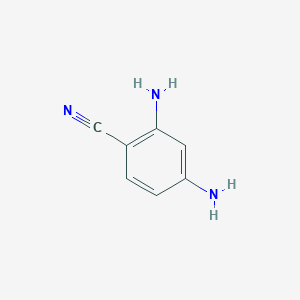



![1H-Benzo[d]imidazol-7-amine dihydrochloride](/img/structure/B3263635.png)

![1-[(Pyridin-3-yl)methyl]imidazolidin-2-one](/img/structure/B3263650.png)
